(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Structural Characteristics
The compound's structure consists of a piperidine ring linked to two pyrazole moieties. The presence of these heterocycles contributes to its pharmacological properties. The molecular formula is C19H23N5O, and it exhibits a complex arrangement that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.
Antibacterial and Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their antibacterial and anti-inflammatory activities. The compound has shown promising results in inhibiting bacterial growth and reducing inflammation in preclinical models. For instance, derivatives related to this compound exhibited:
- Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Reduced cytokine release in vitro.
Case Studies
Several studies have evaluated the biological effects of related pyrazole compounds:
-
Study on Anticancer Activity:
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study reported that compounds with similar structural motifs to this compound showed significant activity against various cancer types, reinforcing the potential of this class of compounds in oncology . -
Anti-inflammatory Research:
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they could effectively downregulate pro-inflammatory cytokines in macrophages, which is crucial for developing treatments for inflammatory diseases .
Molecular Modeling Studies
Molecular docking studies have been employed to understand how this compound interacts with key biological targets. These studies indicate that the compound can form stable interactions with proteins involved in cancer progression and inflammation, suggesting a mechanism for its biological activity .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRVABJNUNLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.